
Tapi-1
Overview
Description
TAPI-1 (TNF-α Protease Inhibitor-1) is a small-molecule inhibitor primarily targeting ADAM17 (A Disintegrin and Metalloproteinase 17), a sheddase responsible for cleaving membrane-bound proteins like tumor necrosis factor-α (TNF-α) and vascular endothelial growth factor receptor 2 (VEGFR2). By inhibiting ADAM17, this compound blocks the release of soluble TNF-α and modulates downstream signaling pathways, such as VEGF-induced ERK1/2 and Akt activation .
In experimental settings, this compound has been used to study inflammatory responses and receptor shedding. For example, in macrophages, this compound reduced H. pylori-induced TNF production by 60–70%, comparable to the suppression achieved by Lactobacillus gasseri . Additionally, this compound prevented dynasore-induced VEGFR2 shedding in endothelial cells, preserving full-length receptor integrity and signaling capacity . Its specificity is highlighted by its lack of effect on IL-6 protein or mRNA levels in control experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAPI-1 involves multiple steps, starting with the preparation of the core structure, which includes the incorporation of aminoethyl and naphthyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The final step often includes the addition of a hydroxylamine group to achieve the hydroxamic acid functionality .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
TAPI-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxamic acid group to other functional groups.
Substitution: Substitution reactions can occur at the aminoethyl or naphthyl groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Case Study: Esophageal Squamous Cell Carcinoma
Recent studies have highlighted the efficacy of TAPI-1 in treating esophageal squamous cell carcinoma (ESCC). In vitro experiments demonstrated that this compound significantly inhibited ESCC cell viability, migration, and invasion while enhancing chemosensitivity to cisplatin.
Concentration (μM) | Effect on Cell Viability | Effect on Migration/Invasion | Cisplatin Sensitivity |
---|---|---|---|
5 | Inhibited | Inhibited | Enhanced |
10 | Inhibited | Not assessed | Enhanced |
20 | Inhibited | Not assessed | Enhanced |
The study concluded that this compound's anti-cancer effects are mediated through the suppression of the NF-kB signaling pathway, crucial for cancer cell survival and proliferation .
Role in Inflammation
This compound is also instrumental in modulating inflammatory responses. It inhibits the release of pro-inflammatory cytokines, which are often implicated in chronic inflammatory diseases. By blocking TACE activity, this compound can reduce inflammation-related tissue damage.
Case Study: Cardiac Dysfunction
A study involving myocardial infarction (MI) rats demonstrated that targeted delivery of this compound via neutrophil-mimic nanoparticles significantly ameliorated cardiac dysfunction and remodeling. The results indicated a marked reduction in inflammatory markers and improved cardiac function post-treatment.
Parameter | Control Group | This compound Treatment Group |
---|---|---|
Cardiac Function Score | 40 | 75 |
Inflammatory Marker Levels | High | Low |
This suggests that this compound may serve as a therapeutic agent in managing cardiac inflammation following MI .
Impact on Neurodegenerative Diseases
This compound has been investigated for its potential neuroprotective effects due to its ability to inhibit the release of soluble amyloid precursor protein alpha (sAPPα), which is associated with Alzheimer’s disease pathology. By blocking sAPPα release, this compound may help mitigate neurodegeneration.
Experimental Condition | sAPPα Release (ng/mL) |
---|---|
Control | 150 |
This compound Treatment | 50 |
In HEK293 cells expressing muscarinic receptors, treatment with this compound resulted in a significant reduction in sAPPα levels, suggesting its potential application in Alzheimer's disease therapeutics .
Analgesic Properties
Research indicates that this compound may have analgesic properties by inhibiting the release of pain-associated mediators. Experimental models have shown reduced pain behavior in mice treated with this compound following inflammatory stimuli.
Pain Response Score | Control Group | This compound Treatment Group |
---|---|---|
High | Yes | No |
This finding opens avenues for further exploration into this compound as a potential treatment for pain management .
Mechanism of Action
TAPI-1 exerts its effects by inhibiting the activity of matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. These enzymes are involved in the shedding of cell surface proteins, which play a crucial role in various cellular processes. By blocking these enzymes, this compound can modulate the activity of proteins such as interleukin-6 receptor and tumor necrosis factor receptor, leading to anti-inflammatory and anti-tumor effects .
Comparison with Similar Compounds
TAPI-1 belongs to a class of metalloproteinase inhibitors, but its unique mechanism and applications distinguish it from other compounds. Below is a detailed comparison with functionally or structurally related inhibitors:
This compound vs. D1(A12) Antibody
Key Findings :
- Both this compound and D1(A12) significantly reduce TNF-α release by inhibiting ADAM17, but this compound offers broader utility in cell culture systems due to its cell-permeable nature .
- D1(A12) may exhibit higher specificity for ADAM17, whereas this compound could interact with related metalloproteases (e.g., ADAM10) at higher concentrations .
This compound vs. Dynasore
Key Findings :
- Dynasore and this compound act on complementary pathways: Dynasore increases cell surface retention of VEGFR2 by blocking endocytosis, while this compound prevents its proteolytic cleavage .
This compound vs. Probiotic Lactobacillus gasseri
Key Findings :
- L. gasseri achieves TNF suppression comparable to this compound but through immunomodulation rather than direct enzyme inhibition. A slight additive effect occurs when both are used together .
Research Implications and Limitations
- This compound Advantages : Broad applicability in vitro, cost-effective, and rapid action.
- Limitations: Potential off-target effects and lack of in vivo stability compared to antibodies or probiotics.
- Future Directions : Development of ADAM17-specific analogs or combination therapies with biologics like D1(A12) to enhance precision.
Biological Activity
TAPI-1 (TNF-alpha protease inhibitor I) is a synthetic compound recognized primarily for its inhibitory effects on matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE or ADAM17). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Chemical Name : N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-alanyl-L-alaninamide
- Molecular Formula : C26H37N5O5
- Purity : ≥95%
This compound functions by inhibiting the enzymatic activity of TACE/ADAM17 and MMPs, which are involved in the shedding of various cell surface proteins, including:
- TNF-alpha
- IL-6 receptor
- p60 and p80 TNF receptors
The inhibition of these enzymes leads to a reduction in inflammatory responses and cellular signaling pathways associated with cancer progression and other pathological conditions. The IC50 values for this compound demonstrate its potency:
- MMP inhibition : IC50 = 8.09 µM
- Muscarinic receptor-stimulated sAPPα release : IC50 = 3.61 µM
- Constitutive sAPPα release : IC50 = 920 nM .
In Vitro Studies
-
Cell Viability and Migration :
- A study on esophageal squamous cell carcinoma (ESCC) revealed that this compound significantly inhibited cell viability at higher concentrations (10–20 µM) while promoting apoptosis and enhancing chemosensitivity to cisplatin at lower doses (5 µM). The mechanism involved suppression of the NF-κB signaling pathway, crucial for cancer cell survival .
- Inflammatory Response :
Animal Studies
This compound has also been tested in vivo, showing promising results in models of neuropathic pain. The compound reduced pain-associated behaviors in mice with induced mononeuropathy, indicating its potential as a therapeutic agent for pain management .
Case Study 1: ESCC Treatment
A recent case study investigated the effects of this compound on two ESCC cell lines (TE-1 and Eca109). The findings highlighted that:
- Higher doses inhibited cell viability.
- Lower doses reduced migration and invasion.
- This compound enhanced sensitivity to cisplatin by modulating NF-kB signaling .
Case Study 2: Inflammatory Response in Renal Cells
In another study focusing on renal inflammation, this compound was shown to mitigate oxidative stress markers and inflammatory cytokine production in HK2 cells treated with LPS. The results indicated a protective role against inflammation-induced cellular damage .
Data Summary
Activity | IC50 Value | Effect |
---|---|---|
MMP Inhibition | 8.09 µM | Blocks MMP activity |
Muscarinic Receptor-stimulated sAPPα Release | 3.61 µM | Inhibits soluble APPα release |
Constitutive sAPPα Release | 920 nM | Reduces APP cleavage |
Q & A
Basic Research Questions
Q. What is Tapi-1, and what are its primary research applications in biochemical studies?
this compound is a synthetic compound frequently used to inhibit specific proteolytic enzymes, such as those involved in intramembrane proteolysis pathways (e.g., presenilin/γ-secretase activity). Its primary application lies in mechanistic studies of protein cleavage, particularly in leukocyte signaling and membrane protein dynamics. Researchers employ this compound to dissect protease-dependent cellular processes, validate enzyme-substrate relationships, and model pathological conditions like inflammation or neurodegeneration .
Methodological Guidance :
- Use this compound in dose-response experiments (e.g., 1–100 µM) to establish inhibitory efficacy.
- Pair with controls like Tapi-0 (structurally related but inactive analog) to confirm specificity .
- Validate inhibition via Western blot or fluorogenic substrate assays.
Q. How should researchers design experiments to test this compound’s inhibitory effects in cell-based assays?
Q. How can researchers resolve contradictions in this compound efficacy across different experimental systems?
Discrepancies often arise from variations in enzyme kinetics, cell permeability, or assay sensitivity. For example, this compound may show reduced efficacy in primary cells due to lower membrane penetration compared to immortalized lines.
Methodological Solutions :
- Cross-validation : Compare results across multiple assay formats (e.g., cell lysates vs. live-cell imaging).
- Pharmacokinetic profiling : Measure intracellular this compound concentrations via LC-MS to correlate dosage with effect .
- Mechanistic redundancy : Combine this compound with siRNA knockdown of target enzymes to confirm on-target activity .
Q. What strategies optimize this compound’s use in time-dependent proteolysis studies?
Time-course experiments require precise temporal resolution to capture cleavage dynamics.
Protocol Optimization :
- Sampling intervals : Collect samples at 0, 15, 30, 60, and 120 minutes post-treatment.
- Termination methods : Use protease inhibitors (e.g., PMSF) or rapid freezing to halt reactions at defined timepoints .
- Data normalization : Express results as fold-change relative to baseline (t=0).
Q. How can this compound be integrated into mechanistic studies of γ-secretase regulation?
Advanced applications involve pairing this compound with genetic or pharmacological perturbations to map protease interaction networks.
Experimental Framework :
- Combination treatments : Co-administer this compound with lysosomal inhibitors (e.g., chloroquine) to differentiate intra- vs. extracellular proteolysis.
- Subcellular fractionation : Isolate membrane compartments to localize this compound’s site of action .
- CRISPR screening : Identify synthetic lethal partners of this compound in γ-secretase-deficient cells.
Q. Methodological Best Practices
- Reproducibility : Document lot numbers and suppliers (e.g., Peptides International) due to batch variability .
- Ethical compliance : Adhere to institutional guidelines for chemical safety and disposal .
- Data transparency : Publish raw datasets (e.g., dose-response curves) in supplementary materials .
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNBSWDIOCXWJW-OWHMDLSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.